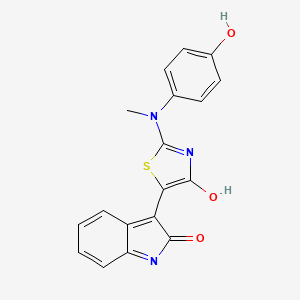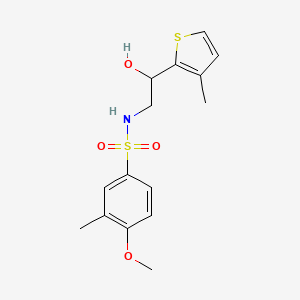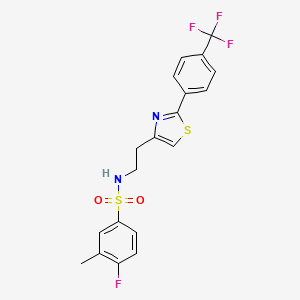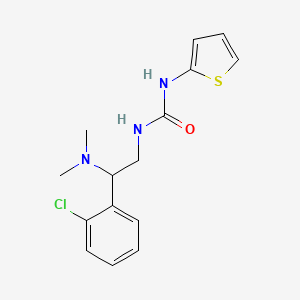![molecular formula C16H15N5O4 B2945554 N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034515-49-4](/img/structure/B2945554.png)
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a pyrazole ring, an oxadiazole ring, and a dioxole ring. Pyrazoles are known to have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring. They are known for their wide range of biological activities. Dioxoles are oxygen-containing heterocycles and are often used as intermediates in organic synthesis .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The pyrazole ring could be synthesized using strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . The oxadiazole ring could be formed through cyclization of appropriate precursors . The dioxole ring could be formed through a variety of methods, including cyclization reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. Each of these rings introduces different electronic and steric effects, which could influence the compound’s reactivity and properties .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the heterocyclic rings and the functional groups attached to them. For example, the pyrazole ring is known to participate in a variety of reactions, including substitutions and additions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of multiple heterocyclic rings could influence its solubility, boiling point, and melting point .Aplicaciones Científicas De Investigación
Antibacterial and Antimicrobial Applications
A study by Palkar et al. (2017) described the design, synthesis, and QSAR studies of novel analogs similar to the compound of interest. These compounds demonstrated promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. The study highlights the potential use of such compounds in combating bacterial infections (Palkar et al., 2017).
Anti-Tubercular Activity
Research by Shruthi et al. (2016) focused on novel benzimidazole–oxadiazole hybrid molecules, related to the compound , showing potent anti-tubercular activity. These compounds were more effective than standard drugs in combating Mycobacterium tuberculosis (Shruthi et al., 2016).
Anti-Influenza Virus Activity
A study by Hebishy et al. (2020) explored the synthesis of novel benzamide-based 5-aminopyrazoles and their derivatives, which are structurally related to the compound of interest. These compounds were found to possess significant antiviral activities against the bird flu influenza H5N1 strain (Hebishy et al., 2020).
Crystal Structure and Hirshfeld Surface Analysis
Kumara et al. (2017) conducted a study on new pyrozole derivatives, which included an analysis of their molecular structures using X-ray diffraction methods. This research provides insights into the structural characteristics of such compounds, which is crucial for understanding their biological activity (Kumara et al., 2017).
Drug-likeness and Microbial Investigation
Pandya et al. (2019) synthesized a library of compounds similar to the one of interest and investigated their antibacterial and antifungal activities. The study also involved in-silico ADME prediction properties, indicating the potential of these compounds in drug development (Pandya et al., 2019).
Synthesis and Antimicrobial Activities
Siddiqui et al. (2013) described the synthesis of novel derivatives of pyrazole-3-carboxylate and their screening for antibacterial and antifungal activities. This study indicates the versatility of these compounds in addressing a range of microbial infections (Siddiqui et al., 2013).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as pyrazoline derivatives, have shown a broad range of biological and pharmacological activities .
Mode of Action
It’s known that pyrazoline derivatives can interact with various enzymes and receptors, leading to a variety of biological effects .
Biochemical Pathways
Similar compounds have been reported to influence pathways related to oxidative stress and acetylcholinesterase activity .
Pharmacokinetics
The solubility of a compound in water and other polar solvents can significantly impact its bioavailability .
Result of Action
Similar compounds have been reported to exhibit a variety of biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Action Environment
It’s known that factors such as ph, temperature, and the presence of other substances can influence the action of a compound .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O4/c1-2-21-8-11(6-18-21)15-19-14(25-20-15)7-17-16(22)10-3-4-12-13(5-10)24-9-23-12/h3-6,8H,2,7,9H2,1H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHCPOMZPNBASL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide](/img/structure/B2945477.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide](/img/structure/B2945480.png)
![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-((2-fluorobenzyl)thio)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2945483.png)

![N-(4-fluoro-2-methylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2945487.png)
![6-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)butanoylamino]hexanoic acid](/img/structure/B2945489.png)
![2-[(4-Methoxybenzyl)amino]-1,1-diphenyl-1-ethanol](/img/structure/B2945490.png)

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2945493.png)
